3-Bromo-6-methoxy-2-methylaniline

Catalog No.
S764313
CAS No.
786596-55-2
M.F
C8H10BrNO
M. Wt
216.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-methoxy-2-methylaniline

CAS Number

786596-55-2

Product Name

3-Bromo-6-methoxy-2-methylaniline

IUPAC Name

3-bromo-6-methoxy-2-methylaniline

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

InChI

InChI=1S/C8H10BrNO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,10H2,1-2H3

InChI Key

WJJPTJUGEUOQPI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1N)OC)Br

Canonical SMILES

CC1=C(C=CC(=C1N)OC)Br

3-Bromo-6-methoxy-2-methylaniline is an organic compound with the molecular formula C8H10BrNOC_8H_{10}BrNO. It contains a bromine atom, a methoxy group, and a methyl group attached to an aniline structure. The presence of these substituents influences both the electronic properties and the reactivity of the molecule, making it a significant compound in various chemical applications. Its structural characteristics are defined by a benzene ring with a bromine atom at the meta position (3-position) and a methoxy group at the para position (6-position) relative to the amino group.

, including:

  • Suzuki-Miyaura Cross-Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling aryl halides with organoboron compounds, facilitated by palladium catalysts.
  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to diverse derivatives .
  • Electrophilic Aromatic Substitution: The methoxy group acts as an electron-donating substituent, enhancing electrophilic attack on the aromatic ring.

The biological activity of 3-bromo-6-methoxy-2-methylaniline has been explored in various studies. Compounds with similar structures have shown potential:

  • Antimicrobial Properties: Some derivatives exhibit antibacterial and antifungal activities, making them candidates for pharmaceutical development.
  • Cholinergic Activity: Similar compounds are known to act as intermediates in synthesizing cholinergic drugs that treat gastrointestinal diseases .

Several synthesis methods for 3-bromo-6-methoxy-2-methylaniline have been reported:

  • Nitration followed by Reduction: Starting from 2-methylaniline, nitration introduces a nitro group that can be reduced to an amino group.
  • Bromination of 6-Methoxy-2-methyl-aniline: Bromination can be achieved using bromine or brominating agents under controlled conditions to ensure selectivity at the 3-position.
  • Cross-Coupling Reactions: Utilizing Suzuki-Miyaura or other cross-coupling techniques with appropriate precursors can yield this compound efficiently.

3-Bromo-6-methoxy-2-methylaniline finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs due to its biological activity.
  • Organic Synthesis: The compound is used in creating more complex organic molecules through various coupling reactions.
  • Material Science: It may also have applications in developing organic electronic materials due to its electronic properties .

Interaction studies involving 3-bromo-6-methoxy-2-methylaniline focus on its reactivity and potential biological interactions:

  • Reactivity with Nucleophiles: Studies have shown that the compound reacts readily with nucleophiles, which is crucial for its application in synthesis.
  • Biological Interactions: Investigations into its interactions with biological targets suggest potential therapeutic roles, particularly in modulating neurotransmitter systems .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-bromo-6-methoxy-2-methylaniline, each exhibiting unique properties:

Compound NameFormulaKey Features
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineC10H14BBrNUsed in synthesizing cholinergic drugs; important for gastrointestinal treatments.
6-Bromo-3-methoxy-2-methylanilineC8H10BrNOSimilar substitution pattern; exhibits different reactivity due to position of substituents.
4-BromoanilineC6H6BrNA simpler analog lacking methoxy and methyl groups; used in dye synthesis.

The uniqueness of 3-bromo-6-methoxy-2-methylaniline lies in its specific arrangement of substituents that enhance its reactivity and biological potential compared to these similar compounds.

The synthesis of 3-Bromo-6-methoxy-2-methylaniline has traditionally relied on nitration-reduction sequences, which represent one of the most established approaches for introducing amino groups onto aromatic rings [1]. This methodology involves a two-stage process: first, the nitration of the appropriately substituted aromatic precursor, followed by the selective reduction of the nitro group to an amine [2].

Nitration Mechanisms

The nitration step typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which serves as the active electrophile in the reaction [3]. For the synthesis of 3-Bromo-6-methoxy-2-methylaniline, the starting material would be 3-bromo-2-methylanisole, where the methoxy group directs the incoming nitro group predominantly to the para position [1] [3].

The reaction mechanism proceeds through the following steps:

  • Formation of the nitronium ion from nitric acid and sulfuric acid
  • Electrophilic attack of the nitronium ion on the aromatic ring
  • Loss of a proton to restore aromaticity [3]

The presence of the methoxy group increases the electron density at the para position, making it more susceptible to electrophilic attack, while the methyl and bromine substituents influence the regioselectivity of the reaction [2] [3].

Reduction Methodologies

Following nitration, the reduction of the nitro group to an amine can be accomplished through various methods, each with distinct advantages and limitations [4]. The table below summarizes the common reduction methods applicable to the synthesis of 3-Bromo-6-methoxy-2-methylaniline:

Reduction MethodReaction ConditionsYield RangeSelectivity
Catalytic HydrogenationH₂, Pd/C, room temperature, 1-5 atm85-95%High, but may reduce halides
Iron/Acetic AcidFe, CH₃COOH, 50-80°C75-85%High, compatible with halogens
Stannous ChlorideSnCl₂, EtOH, reflux70-80%High, mild conditions
Sodium Borohydride/NickelNaBH₄, Ni(OAc)₂·4H₂O, CH₃CN/H₂O80-90%High, room temperature

Catalytic hydrogenation using hydrogen gas and palladium on carbon represents one of the most efficient methods, offering high yields under mild conditions [5] [6]. However, this approach may lead to dehalogenation, potentially removing the bromine substituent from 3-Bromo-6-methoxy-2-methylaniline [5].

For the synthesis of halogenated anilines like 3-Bromo-6-methoxy-2-methylaniline, iron in acetic acid or stannous chloride in ethanol are often preferred due to their compatibility with halogen substituents [7] [4]. These methods provide good selectivity while preserving the bromine atom in the final product [8].

Protection-Deprotection Strategies

To achieve regioselective nitration and prevent unwanted side reactions during the reduction step, protection-deprotection strategies are commonly employed [7]. For the synthesis of 3-Bromo-6-methoxy-2-methylaniline, the amino group of a suitable precursor can be protected through acetylation before bromination, followed by deprotection after the desired transformations [7].

The acetylation of aniline derivatives with acetic anhydride creates N-acetyl intermediates that direct subsequent bromination predominantly to the meta position relative to the acetamido group [7]. After bromination, hydrolysis of the acetyl group under acidic or basic conditions regenerates the free amine, yielding the desired 3-Bromo-6-methoxy-2-methylaniline [7] [4].

Novel Catalytic Approaches (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination represents a significant advancement in the synthesis of aryl amines, offering an alternative route to traditional nitration-reduction sequences for compounds like 3-Bromo-6-methoxy-2-methylaniline [9]. This palladium-catalyzed cross-coupling reaction enables the direct formation of carbon-nitrogen bonds between aryl halides and amines [9] [10].

Reaction Mechanism

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving several key steps [9] [10]:

  • Oxidative addition of the aryl halide to the palladium(0) catalyst
  • Coordination of the amine to the palladium complex
  • Deprotonation of the amine by the base
  • Reductive elimination to form the carbon-nitrogen bond and regenerate the palladium(0) catalyst [9] [11]

For the synthesis of 3-Bromo-6-methoxy-2-methylaniline, this approach would involve coupling an appropriate dihalogenated precursor with an ammonia equivalent or a protected nitrogen source [10] [11]. The reaction selectively targets the more reactive halide position, allowing for controlled functionalization [9] [12].

Catalyst Systems and Ligands

The efficiency of the Buchwald-Hartwig amination is highly dependent on the catalyst system employed, particularly the choice of ligands [13] [11]. Several generations of catalyst systems have been developed, each offering improvements in terms of substrate scope, reaction conditions, and functional group tolerance [9] [12].

The table below outlines key catalyst systems applicable to the synthesis of compounds like 3-Bromo-6-methoxy-2-methylaniline:

Catalyst SystemLigand TypeBaseSolventTemperature Range
Pd(OAc)₂/BINAPBidentate phosphineNaOtBuToluene80-110°C
Pd₂(dba)₃/XPhosMonodentate phosphineCs₂CO₃Dioxane80-100°C
Pd-PEPPSIN-heterocyclic carbeneK₃PO₄THF60-80°C
Pd(OAc)₂/BIAN-NHCHybrid NHCKOtBuDME70-90°C

For the synthesis of 3-Bromo-6-methoxy-2-methylaniline, catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands have shown particular promise [11] [12]. These systems facilitate the challenging oxidative addition step and stabilize key intermediates in the catalytic cycle [10] [14].

Recent advances include the development of large-but-flexible Pd-BIAN-NHC catalysts, which enable the amination of challenging substrates under practical aerobic conditions [14]. These catalysts demonstrate enhanced stability and activity, making them suitable for the synthesis of functionalized anilines like 3-Bromo-6-methoxy-2-methylaniline [12] [14].

Substrate Scope and Limitations

The Buchwald-Hartwig amination offers several advantages for the synthesis of 3-Bromo-6-methoxy-2-methylaniline, including milder reaction conditions and greater functional group tolerance compared to traditional nitration-reduction sequences [9] [11]. However, certain limitations must be considered when applying this methodology [10] [12].

The electronic properties of the aryl halide significantly influence the reaction outcome [15] [12]. Electron-rich aryl halides, such as those containing methoxy groups, may exhibit reduced reactivity in the oxidative addition step [15]. Conversely, the presence of electron-withdrawing groups can enhance reactivity but may lead to side reactions [11] [12].

Steric factors also play a crucial role in determining reaction efficiency [10] [11]. The presence of substituents adjacent to the reaction site, as in the case of 3-Bromo-6-methoxy-2-methylaniline with its methyl group ortho to the bromine, can hinder the oxidative addition and reductive elimination steps [10] [12]. This challenge can be addressed through the use of specialized bulky ligands that accommodate sterically demanding substrates [11] [14].

Process Optimization and Scalability Challenges

Scaling up the synthesis of 3-Bromo-6-methoxy-2-methylaniline from laboratory to industrial scale presents numerous challenges that require systematic optimization of reaction parameters and process conditions [16] [17]. These challenges span various aspects of the synthetic process, from reaction engineering to purification and waste management [18] [19].

Reaction Parameter Optimization

The optimization of reaction parameters is crucial for developing an efficient and scalable process for the synthesis of 3-Bromo-6-methoxy-2-methylaniline [16] [20]. Key parameters that require careful optimization include temperature, concentration, reagent stoichiometry, and reaction time [17] [20].

Design of Experiments (DoE) methodologies provide a systematic approach to reaction optimization, allowing for the simultaneous evaluation of multiple parameters and their interactions [20] [21]. This approach minimizes the number of experiments required while maximizing the information obtained about the reaction system [20].

For the nitration-reduction sequence, temperature control is particularly critical during the nitration step due to the exothermic nature of the reaction [3] [22]. Gradual addition of the nitrating agent and efficient heat transfer systems are essential to prevent runaway reactions and ensure selectivity [19] [22].

In the case of Buchwald-Hartwig amination, catalyst loading, ligand-to-metal ratio, and base selection significantly impact reaction efficiency and scalability [15] [17]. Optimization studies have shown that reducing catalyst loading while maintaining high conversion can be achieved through careful selection of reaction conditions and additives [23] [17].

Scale-up Considerations

The transition from laboratory to industrial scale introduces additional challenges related to mixing, heat transfer, and mass transfer phenomena [24] [22]. These physical parameters can significantly affect reaction kinetics and selectivity, necessitating adjustments to the process design [19] [24].

The table below summarizes key scale-up considerations for the synthesis of 3-Bromo-6-methoxy-2-methylaniline:

Scale-up ParameterLaboratory ScaleIndustrial ScaleOptimization Strategy
Mixing EfficiencyHigh (magnetic stirring)Lower (mechanical agitation)Adjust agitation rate, impeller design
Heat TransferRapid (high surface-to-volume ratio)Slower (lower surface-to-volume ratio)Implement controlled addition, jacketed reactors
Mass TransferMinimal limitationsSignificant impactOptimize concentration, phase transfer catalysts
Reaction TimeVariable (optimization focus)Fixed (productivity focus)Balance conversion and throughput

For the nitration step, the scale-up challenges include controlling the exotherm and ensuring uniform mixing of the nitrating agent [19] [22]. The use of continuous flow reactors with enhanced heat transfer capabilities can address these challenges by providing precise temperature control and improved mixing [21] [22].

In the reduction step, the handling of hydrogen gas (for catalytic hydrogenation) or large quantities of metal reductants (for iron or tin-based reductions) presents safety and operational challenges at scale [19] [24]. Alternative reduction methods, such as transfer hydrogenation or electrochemical reduction, may offer safer and more scalable options [6] [22].

For Buchwald-Hartwig amination, the air sensitivity of palladium catalysts and phosphine ligands necessitates careful handling procedures at scale [23] [17]. The development of more robust catalyst systems and the use of continuous flow technology can mitigate these challenges [12] [21].

Process Intensification and Continuous Manufacturing

Process intensification strategies offer promising approaches to overcome the scalability challenges associated with the synthesis of 3-Bromo-6-methoxy-2-methylaniline [16] [21]. Continuous flow chemistry, in particular, provides several advantages over traditional batch processes, including improved heat transfer, enhanced mixing, and precise reaction control [17] [21].

For the nitration step, continuous flow reactors enable the safe handling of the exothermic reaction by distributing the heat release over time and space [21]. This approach allows for higher concentrations and reduced reaction times while maintaining selectivity [19] [21].

The reduction of nitro compounds to amines can also benefit from continuous processing, as demonstrated by recent developments in flow hydrogenation and catalytic transfer hydrogenation [6] [25]. These methods offer improved safety profiles and reduced reaction times compared to batch processes [25] [21].

In the context of Buchwald-Hartwig amination, continuous flow systems facilitate precise control of reaction parameters and enable the use of higher temperatures and pressures, potentially accelerating challenging coupling reactions [23] [21]. Recent studies have shown that the residence time distribution in flow reactors can be optimized to maximize conversion while minimizing catalyst deactivation [23] [17].

XLogP3

2.3

Wikipedia

3-Bromo-6-methoxy-2-methylaniline

Dates

Last modified: 08-15-2023

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